molecular formula C14H17BrN4O B6444204 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol CAS No. 2640960-27-4

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol

Cat. No.: B6444204
CAS No.: 2640960-27-4
M. Wt: 337.21 g/mol
InChI Key: PQLZFPAGGREEDV-UHFFFAOYSA-N
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Description

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol is a synthetic organic compound that features a quinazoline moiety substituted with a bromine atom at the 6-position, linked to a piperazine ring, which is further connected to an ethanol group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol typically involves the following steps:

    Formation of the Quinazoline Core: The quinazoline core can be synthesized through the cyclization of appropriate precursors, such as anthranilic acid derivatives with formamide or its equivalents.

    Bromination: The quinazoline core is then brominated at the 6-position using bromine or N-bromosuccinimide (NBS) under controlled conditions.

    Piperazine Substitution: The brominated quinazoline is reacted with piperazine to form the desired piperazine-quinazoline intermediate.

    Ethanol Group Introduction: Finally, the ethanol group is introduced via nucleophilic substitution using an appropriate alkylating agent like ethylene oxide or ethyl bromide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and stringent purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol can undergo various chemical reactions, including:

    Oxidation: The ethanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.

    Reduction: The quinazoline ring can be reduced under specific conditions to form dihydroquinazoline derivatives.

    Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, to form a variety of derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.

    Substitution: Nucleophilic substitution reactions often employ reagents such as sodium azide (NaN3) or thiourea under mild conditions.

Major Products

    Oxidation: Formation of aldehydes or carboxylic acids.

    Reduction: Formation of dihydroquinazoline derivatives.

    Substitution: Formation of various substituted quinazoline derivatives.

Scientific Research Applications

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol involves its interaction with specific molecular targets, such as neurotransmitter receptors (e.g., dopamine and serotonin receptors). The compound may act as an antagonist or agonist, modulating the activity of these receptors and influencing various biological pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethan-1-ol is unique due to the presence of the brominated quinazoline moiety, which imparts distinct pharmacological properties and reactivity compared to other similar compounds.

Properties

IUPAC Name

2-[4-(6-bromoquinazolin-2-yl)piperazin-1-yl]ethanol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BrN4O/c15-12-1-2-13-11(9-12)10-16-14(17-13)19-5-3-18(4-6-19)7-8-20/h1-2,9-10,20H,3-8H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PQLZFPAGGREEDV-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCN1CCO)C2=NC=C3C=C(C=CC3=N2)Br
Details Computed by OEChem 2.3.0 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BrN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

337.21 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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